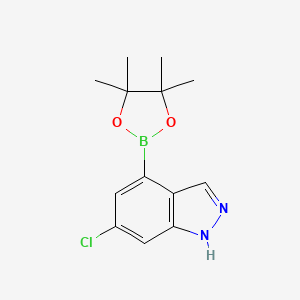

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with a chlorine atom at position 6 and a boronic ester group at position 3. Its molecular formula is C₁₆H₁₉BClN₂O₂, and it is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials. The tetramethyl dioxaborolane moiety enhances stability and solubility in organic solvents, making it advantageous for catalytic applications .

Propriétés

IUPAC Name |

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)10-5-8(15)6-11-9(10)7-16-17-11/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWXHFDYNUGVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

Introduction of the Chlorine Atom: Chlorination of the indazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Borylation: The final step involves the introduction of the boronic ester group. This is typically done using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron under inert conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

Use of Continuous Flow Reactors: To enhance efficiency and scalability.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized Derivatives: Formed through oxidation reactions.

Substituted Indazoles: Formed through substitution reactions.

Applications De Recherche Scientifique

Drug Discovery

The compound has shown promise in the field of medicinal chemistry due to its ability to act as a pharmacophore. Indazoles are known for their biological activities, including anti-inflammatory and anticancer properties. The incorporation of the dioxaborolane moiety can enhance the compound's bioavailability and efficacy.

Case Study: Anticancer Activity

Research indicates that derivatives of indazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the indazole core can lead to compounds with improved selectivity and potency against tumor cells. The dioxaborolane group may facilitate interactions with biological targets by forming stable complexes with metal ions or other biomolecules.

Organic Synthesis

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole serves as a versatile intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex organic molecules.

Table 1: Cross-Coupling Reactions Involving Dioxaborolane Derivatives

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Suzuki Coupling | C6H5B(OH)2 + ArX → C6H5Ar + B(OH)3 | Biaryl Compounds |

| Stille Coupling | R-SnR' + ArX → R-Ar + R'X | Vinyl Compounds |

| Negishi Coupling | R-ZnR' + ArX → R-Ar + ZnX | Aryl-Alkene Compounds |

These reactions highlight the utility of the compound in synthesizing complex structures that are important in pharmaceuticals and agrochemicals.

Material Science

The unique properties of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole also extend to material science applications. Its ability to form stable complexes can be exploited in the development of new materials such as polymers and nanocomposites.

Case Study: Polymerization Studies

Research has shown that incorporating dioxaborolane derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for electronic devices and packaging.

Mécanisme D'action

The mechanism of action of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The indazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Findings:

Substituent Effects: The chlorine atom at position 6 in the target compound enhances electron-withdrawing effects, improving coupling reactivity compared to non-halogenated analogs like 4-(Pinacolboronyl)-1H-indazole .

Boronate Group Stability : The tetramethyl dioxaborolane (TMD) group offers superior air and moisture stability relative to boronic acids (e.g., 6-Fluoro-4-boronic acid-1H-indazole), which are prone to protodeboronation .

Solubility Trade-offs : While the TMD group improves solubility in organic solvents, benzoxaborole-containing analogs exhibit better aqueous compatibility due to their oxygen-rich rings .

Material Science

In OLED development, its boron-containing structure facilitates electron transport layers. A 2025 preprint on ResearchGate noted its incorporation into blue-emitting polymers with a 15% efficiency gain over benzoxaborole derivatives .

Limitations

- Cost : The TMD group increases synthetic complexity, raising production costs by ~40% compared to pinacol boronates.

- Steric Hindrance : Bulky substituents at position 4 occasionally reduce coupling efficiency with sterically demanding aryl halides.

Activité Biologique

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 1802433-98-2) is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BClN₂O₂ |

| Molecular Weight | 278.54 g/mol |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

| Toxicity Information | Warning; H302-H315-H319-H335 |

Biological Activity

The biological activity of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has been explored in various studies:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of indazole have shown activity against multidrug-resistant Staphylococcus aureus and Mycobacterium species. Although specific data on the MIC (Minimum Inhibitory Concentration) for this compound is limited, related compounds have demonstrated promising results with MIC values ranging from 0.5 to 8 μg/mL against resistant strains .

2. Anticancer Properties

Indazole derivatives are known for their anticancer potential. Studies have highlighted their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms. For example, compounds targeting the kynurenine pathway have shown efficacy in inhibiting tumor growth by modulating immune responses . The specific effects of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in cancer models remain to be fully elucidated but warrant further investigation.

3. Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Preliminary data suggests that indazole derivatives may have favorable pharmacokinetic profiles with good oral bioavailability and low toxicity at therapeutic doses. For instance, related compounds have shown moderate exposure levels and prolonged half-lives in animal models .

Case Studies

Several case studies have explored the biological activity of indazole derivatives:

Case Study 1: Antimicrobial Screening

In a comparative study of various indazole derivatives against Mycobacterium tuberculosis, several compounds exhibited potent activity against both sensitive and resistant strains. The study reported MIC values as low as 0.48 μg/mL for the most active compounds .

Case Study 2: Anticancer Activity

A study focused on the synthesis of new indazole-based inhibitors demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound's mechanism involved the inhibition of specific kinases involved in cell proliferation and survival pathways .

Case Study 3: Safety Profile Assessment

A safety assessment conducted on indazole derivatives indicated no acute toxicity in animal models at high doses (up to 2000 mg/kg). This suggests a favorable safety profile for further development .

Q & A

Basic: What are the optimal synthetic routes for preparing 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the boronic ester group. A common approach involves:

- Step 1: Bromination or iodination of a pre-functionalized indazole precursor at position 4.

- Step 2: Palladium-catalyzed coupling with bis(pinacolato)diboron (B2Pin2) or a pinacol boronic ester derivative.

Key Validation:

- Monitor reaction progress via TLC or LC-MS.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and boron-adjacent carbons (δ 80–90 ppm).

- ¹¹B NMR: A singlet near δ 30 ppm confirms the boronic ester .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refine using SHELXL (e.g., SHELX-2018/3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.